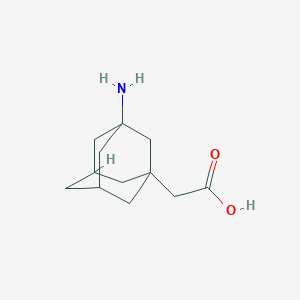

(3-Amino-adamantan-1-yl)-acetic acid

Description

Historical Context of Adamantane (B196018) Derivatives in Chemical Sciences

The journey of adamantane chemistry began in 1933 when it was first discovered and isolated from petroleum fractions by Czech chemists S. Landa, V. Machacek, and M. Mzourek. nih.gov This discovery marked the inception of a new domain in chemistry centered on the synthesis and characteristics of polyhedral organic compounds. nih.gov The name "adamantane" is derived from the Greek word "adamantinos," meaning related to steel or diamond, which reflects the identical spatial arrangement of its carbon atoms to that of the diamond crystal. nih.gov The first laboratory synthesis of adamantane was accomplished by Vladimir Prelog in 1941. nih.govnih.gov However, it was the development of a more practical synthesis method by Paul von Ragué Schleyer in 1957 that made adamantane more accessible for research, significantly boosting the investigation of its derivatives. kaimosi.com

The first adamantane derivative to be used as a pharmaceutical was amantadine (B194251), which was initially introduced as an antiviral agent against influenza and later used in the treatment of Parkinson's disease. nih.gov This breakthrough paved the way for the exploration of a wide array of adamantane derivatives in medicinal chemistry, leading to the development of numerous drugs with diverse therapeutic applications. nih.govscbt.com

Structural Features and Chemical Significance of the Adamantane Moiety in Biologically Active Compounds

The adamantane moiety possesses a unique combination of structural and chemical properties that make it a valuable component in the design of biologically active compounds. Its cage-like, tricyclic structure is exceptionally rigid and virtually strain-free. patsnap.com This rigidity provides a stable scaffold for the precise positioning of functional groups, which can enhance interactions with biological targets. mdpi.comresearchgate.net

One of the most significant features of the adamantane group is its high lipophilicity. mdpi.com The incorporation of this bulky, hydrocarbon-rich moiety into a molecule can significantly increase its ability to cross biological membranes, thereby improving its bioavailability and distribution within the body. mdpi.com This property is often exploited to enhance the therapeutic efficacy of drugs. mdpi.com

Furthermore, the adamantane cage is metabolically stable. mdpi.com It can protect adjacent functional groups from enzymatic degradation, leading to a longer duration of action for the drug molecule. researchgate.net The unique three-dimensional structure of adamantane has also been utilized in the development of drug delivery systems, where it can act as a carrier to transport therapeutic agents to their target sites.

The following table summarizes the key structural features of the adamantane moiety and their significance in biologically active compounds:

| Structural Feature | Chemical Significance in Biologically Active Compounds |

| Rigid, Cage-Like Structure | Provides a stable and predictable scaffold for attaching functional groups, aiding in optimizing interactions with biological targets. mdpi.comresearchgate.net |

| High Lipophilicity | Increases the ability of a molecule to penetrate biological membranes, often leading to improved bioavailability and therapeutic efficacy. mdpi.com |

| Metabolic Stability | Protects the overall molecule from rapid degradation by metabolic enzymes, potentially prolonging its therapeutic effect. researchgate.net |

| Three-Dimensional Shape | Can serve as a building block for drug delivery systems and can fit into specific binding pockets of enzymes and receptors. |

Overview of (3-Amino-adamantan-1-yl)-acetic acid's Research Trajectory

This compound, identified by the CAS number 103360-61-8, is a derivative of adamantane that features both an amino group and an acetic acid group attached to the adamantane core. While not as extensively studied as some other adamantane derivatives like amantadine or memantine, it holds significance as a research chemical and a potential building block in medicinal chemistry.

The research into this compound is often situated within the broader context of developing novel adamantane-based therapeutic agents. Its bifunctional nature, possessing both a basic amino group and an acidic carboxyl group, makes it a versatile intermediate for the synthesis of more complex molecules, including peptides and other derivatives.

While specific, in-depth studies focusing solely on the biological activities of this compound are limited in publicly available literature, its structural similarity to other biologically important adamantane compounds suggests its potential for further investigation. For instance, the related compound 3-amino-1-adamantanol is a key intermediate in the synthesis of vildagliptin, a drug used to treat type 2 diabetes. This connection highlights the potential utility of amino-substituted adamantane derivatives in the development of new pharmaceuticals. The research trajectory for this compound appears to be primarily as a specialized building block for creating new chemical entities with potential therapeutic value, leveraging the well-established benefits of the adamantane scaffold.

Below is a table detailing the basic properties of this compound:

| Property | Value |

| CAS Number | 103360-61-8 |

| Molecular Formula | C12H19NO2 |

| Molecular Weight | 209.28 g/mol |

| Alternate Name | 2-(3-aminoadamantan-1-yl)acetic acid |

Structure

2D Structure

Properties

IUPAC Name |

2-(3-amino-1-adamantyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPWECOFXFMAHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001331248 | |

| Record name | 2-(3-amino-1-adamantyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809995 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

103360-61-8 | |

| Record name | 2-(3-amino-1-adamantyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Advanced Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including (3-Amino-adamantan-1-yl)-acetic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the confirmation of the carbon skeleton and the placement of functional groups.

¹H NMR spectroscopy for this compound reveals characteristic signals corresponding to the protons of the adamantane (B196018) cage, the methylene (B1212753) group of the acetic acid moiety, and the amino group. The rigid, chair-like conformation of the adamantane cage results in a complex pattern of signals for its methylene and methine protons, typically appearing in the upfield region of the spectrum. The protons of the methylene group adjacent to the carboxylic acid are expected to appear as a distinct singlet, shifted downfield due to the electron-withdrawing effect of the carboxyl group. The chemical shift of the amine protons can vary and may appear as a broad singlet.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework. The spectrum will show distinct signals for the quaternary carbons of the adamantane bridgehead, the methine carbons, and the methylene carbons of the cage. The carbon of the methylene group in the acetic acid side chain and the carbonyl carbon of the carboxylic acid will also produce characteristic signals at lower field positions. The number and chemical shifts of the signals confirm the symmetry and substitution pattern of the adamantane core.

Table 1: Hypothetical ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.50-1.75 | m | 12H | Adamantane CH₂, CH |

| 2.25 | s | 2H | -CH₂COOH |

| 3.10 | br s | 2H | -NH₂ |

Table 2: Hypothetical ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 29.5 | Adamantane CH |

| 35.8 | Adamantane CH₂ |

| 41.2 | Adamantane Bridgehead C |

| 45.0 | C-NH₂ |

| 48.5 | -CH₂COOH |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₉NO₂), the molecular weight is 209.28 g/mol . scbt.com In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula. nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov Techniques like electrospray ionization (ESI) are commonly used for amino acids, often yielding the protonated molecule [M+H]⁺ in the positive ion mode. mdpi.com For this compound, the expected m/z for the [M+H]⁺ ion would be approximately 210.1494.

Tandem mass spectrometry (MS/MS) experiments can be performed to further confirm the structure. researchgate.net In these experiments, the parent ion ([M+H]⁺) is isolated and fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information, corresponding to the loss of functional groups like the carboxylic acid (-COOH) or the amino group (-NH₂), and fragmentation of the adamantane cage itself. researchgate.net

Table 3: Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 210.1494 | 210.1492 | -0.95 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov The resulting spectra serve as a molecular "fingerprint," allowing for the identification of functional groups present in the compound.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with N-H stretching vibrations from the primary amine group. The C=O stretching vibration of the carboxylic acid will typically appear as a strong, sharp peak around 1700-1725 cm⁻¹. The N-H bending vibration of the amino group is expected in the 1580-1650 cm⁻¹ region. The C-H stretching vibrations of the adamantane cage will be observed just below 3000 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the adamantane C-C bonds would be expected to produce strong signals in the Raman spectrum. rsc.org

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| 3100-3500 | Medium | N-H Stretch | Amine |

| 2850-2950 | Strong | C-H Stretch | Adamantane |

| 1700-1725 | Strong | C=O Stretch | Carboxylic Acid |

| 1580-1650 | Medium | N-H Bend | Amine |

| 1400-1450 | Medium | C-H Bend | Adamantane |

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a particularly well-suited method.

For the analysis of this amino acid, reversed-phase HPLC (RP-HPLC) is a common approach. sielc.com In this method, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. sielc.com Detection can be achieved using a variety of detectors, including ultraviolet (UV) detectors, although the lack of a strong chromophore in this molecule may necessitate derivatization for sensitive detection. More commonly, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) is used. nih.gov

Gas chromatography (GC) can also be used, but typically requires derivatization of the polar amino and carboxylic acid groups to increase volatility. google.com Purification of the compound on a larger scale can be accomplished using preparative HPLC, which employs the same separation principles as analytical HPLC but with larger columns and higher flow rates.

Table 5: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | ESI-MS (Positive Ion Mode) |

Computational Chemistry and Molecular Modeling Studies of 3 Amino Adamantan 1 Yl Acetic Acid and Its Derivatives

Quantum Chemical Calculations (DFT, TDDFT, MRPT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TDDFT), and Multireference Perturbation Theory (MRPT) are employed to model the electronic structure and predict various molecular attributes with high accuracy.

DFT, in particular, is widely used for studying adamantane (B196018) derivatives due to its favorable balance of computational cost and accuracy. tandfonline.com It is effective for determining optimized molecular geometries, vibrational frequencies, and a host of other quantum-chemical properties. tandfonline.com TDDFT extends this capability to study molecules in their excited states, making it invaluable for predicting electronic transition spectra (UV-Vis). bohrium.com MRPT methods are more advanced and are typically reserved for systems where electron correlation is particularly strong, which may be relevant for studying complex reaction mechanisms or specific excited states.

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Key aspects of this are analyzed through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy corresponds to the ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For adamantane derivatives, FMO analysis helps identify which parts of the molecule, such as aromatic rings or heteroatoms, are most likely to participate in chemical reactions. tandfonline.com

Illustrative FMO Data for Adamantane Derivatives Note: The following data is illustrative, based on typical values for related adamantane derivatives, and not specific to (3-Amino-adamantan-1-yl)-acetic acid.

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Implication |

|---|---|---|---|---|

| Derivative A | -6.5 | -1.2 | 5.3 | High Stability |

| Derivative B | -5.8 | -1.9 | 3.9 | Higher Reactivity |

| Derivative C | -6.2 | -0.9 | 5.3 | High Stability |

Electrostatic Potential Maps (MEP): An MEP map illustrates the charge distribution across a molecule, providing a visual guide to its electrophilic and nucleophilic regions. In these maps, red areas typically indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue areas show positive potential (electron-poor, prone to nucleophilic attack). For molecules containing amino and carboxylic acid groups, MEP maps clearly visualize the nucleophilic nitrogen atom and the electrophilic regions around the acidic protons, offering insights into potential hydrogen bonding sites. bohrium.com

Quantum chemical calculations, particularly DFT, are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structures. tandfonline.com

Vibrational Spectroscopy (IR & Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. These theoretical spectra for adamantane derivatives are often compared with experimental Fourier-Transform Infrared (FTIR) and Raman spectra. By analyzing the Potential Energy Distribution (PED), specific vibrational modes can be assigned to the corresponding functional groups (e.g., N-H bends, C=O stretches, adamantane cage vibrations), which aids in the structural characterization of newly synthesized compounds. tandfonline.com

Illustrative Vibrational Frequency Comparison Note: The data below is for illustrative purposes.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| C=O Stretch | Carboxylic Acid | 1725 | 1710 |

| N-H Bend | Amino Group | 1610 | 1602 |

| C-H Stretch | Adamantane Cage | 2915 | 2906 |

Electronic Spectroscopy (UV-Vis): TDDFT calculations are used to predict the electronic absorption spectra of molecules. bohrium.com This involves calculating the energies of electronic transitions from the ground state to various excited states. The results, often presented as oscillator strengths versus wavelength, can be compared with experimental UV-Vis spectra to understand the electronic properties of the molecule. bohrium.com

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). wikipedia.org This method is essential in drug design for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug. For adamantane derivatives, docking studies are used to explore how the bulky adamantane moiety fits into the binding pockets of target proteins and what interactions it forms. nih.govmdpi.com

Docking algorithms generate multiple possible binding poses of a ligand within a protein's active site and calculate a corresponding "docking score" for each pose. This score is an estimation of the binding affinity, typically expressed in kcal/mol, with more negative values indicating a more favorable interaction. tandfonline.com These scores are used to rank different ligands or different poses of the same ligand, helping to identify the most promising candidates for inhibition or activation of the protein. tandfonline.comnih.gov The conformation of the ligand in the best-scoring pose provides a static 3D model of the ligand-protein complex.

Illustrative Docking Scores for Adamantane Derivatives against a Target Protein Note: The data below is for illustrative purposes.

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | Enzyme X | -7.8 |

| Derivative D | Enzyme X | -8.5 |

| Derivative E | Enzyme X | -7.2 |

| Reference Inhibitor | Enzyme X | -9.1 |

Beyond simply predicting binding energy, docking reveals the specific molecular interactions that stabilize the ligand-protein complex. This includes identifying key amino acid residues in the active site that interact with the ligand. mdpi.commdpi.com

For adamantane derivatives, the bulky, lipophilic adamantane cage often forms hydrophobic interactions within a nonpolar pocket of the receptor. mdpi.com For this compound, the amino and carboxyl groups are predicted to form specific hydrogen bonds or ionic interactions with polar or charged amino acid residues. Docking studies can pinpoint these interactions precisely. For example, analyses of related adamantane compounds have shown the adamantane segment fitting into hydrophobic pockets surrounded by residues like Valine, Alanine, and Serine, while other parts of the molecule form hydrogen bonds with residues such as Serine or Histidine. mdpi.commdpi.com This detailed understanding of the binding mode is critical for structure-based drug design, allowing for modifications to the ligand to enhance its affinity and selectivity for the target.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts, π-Alkyl, π-π Stacking)

The adamantane cage of this compound and its derivatives plays a crucial role in mediating non-covalent interactions, which are fundamental to their biological activity. The rigid, lipophilic nature of the adamantane moiety makes it a significant contributor to hydrophobic interactions within protein binding pockets. nih.gov This bulky hydrocarbon structure can displace water molecules and establish favorable van der Waals contacts, anchoring the ligand to its target. nih.govmdpi.com

Hydrogen bonding is another critical interaction facilitated by the functional groups attached to the adamantane scaffold. The amino (-NH2) and carboxylic acid (-COOH) groups of this compound are primary sites for forming strong, directional hydrogen bonds with receptor residues. nih.gov For instance, studies on adamantane derivatives have shown the formation of extensive intermolecular hydrogen-bonding networks, such as O—H⋯O interactions, which can stabilize crystal structures and are indicative of the interactions that can occur in a biological context. nih.gov In protein-ligand complexes, these interactions are vital for binding affinity and specificity. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to investigate the physical movement of atoms and molecules over time. nih.govmdpi.com For this compound and its derivatives, MD simulations provide detailed insights into their behavior in complex biological environments, such as in solution or bound to a protein target. nih.gov These simulations can reveal the dynamic nature of protein-ligand interactions, assess the stability of the resulting complex, and characterize conformational changes that occur upon binding. mdpi.comnih.gov By simulating the system for nanoseconds or even microseconds, researchers can observe dynamic binding events and understand the structural flexibility of both the ligand and its target protein. mdpi.comnih.gov

Assessment of Protein-Ligand Complex Stability (e.g., RMSD, RMSF)

A key application of MD simulations is to assess the stability of a protein-ligand complex once the ligand has docked into the binding site. nih.gov This stability is often quantified using metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). ijbiotech.com

The RMSD measures the average deviation of a selection of atoms (e.g., the protein backbone or the ligand) over the course of the simulation compared to a reference structure. A stable RMSD value over time suggests that the complex has reached equilibrium and is not undergoing significant structural changes. researchgate.net For example, in simulations of drug-like compounds targeting the Monkeypox Virus VP39 protein, stable protein RMSD values around 2 Å indicated minimal deviation and a strong binding interaction. mdpi.com In contrast, larger fluctuations in RMSD can signify a more flexible or unstable interaction. mdpi.com

The RMSF analyzes the fluctuation of individual amino acid residues or parts of the ligand. It helps to identify which regions of the protein or ligand are the most mobile during the simulation. ijbiotech.com High RMSF values indicate flexible regions, while low values point to more constrained or stable parts of the structure. This analysis can highlight which residues are key to the binding interaction and how the ligand's presence affects the protein's local dynamics.

| Complex | Analyte | Average RMSD (Å) | Description of Stability |

|---|---|---|---|

| Protein-Compound 1 | Protein | ~2.0 | Stable conformation, minimal deviation |

| Protein-Compound 1 | Ligand | 7.0 - 8.0 | Stable binding interaction |

| Protein-Compound 2 | Protein | ~2.0 | Stable conformation, strong interaction |

| Protein-Compound 2 | Ligand | 8.0 - 9.0 | Stable binding interaction |

| Protein-Control | Protein & Ligand | Variable/High Fluctuation | More flexible and less stable interaction |

Dynamic Binding Events and Conformational Changes

MD simulations excel at capturing the dynamic nature of molecular recognition beyond the static picture provided by docking. nih.gov These simulations can reveal transient interactions and conformational adjustments that are critical for binding. For this compound derivatives, this includes observing how the adamantane group settles into a hydrophobic pocket and how the amino and carboxyl groups form and break hydrogen bonds with receptor residues over time.

A key dynamic event that can be observed is the role of water molecules in mediating protein-ligand interactions. Simulations may show water-mediated hydrogen bonds, where a water molecule acts as a bridge between the ligand and the protein, which can be crucial for binding affinity. mdpi.com Furthermore, the binding of a ligand can induce conformational changes in the protein. MD simulations can track these changes, showing how the protein might adapt its shape to better accommodate the ligand—a concept known as "induced fit". nih.gov Observing these dynamic events provides a more complete understanding of the binding mechanism and the factors that contribute to the stability and specificity of the interaction. mdpi.com

In Silico ADME-T Prediction and Analysis

Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties must be evaluated. In silico computational tools provide a rapid and cost-effective way to predict these properties for compounds like this compound and its derivatives. ljmu.ac.ukfrontiersin.org Various web-based platforms and software, such as SwissADME, admetSAR, and ProTox-II, are used to estimate a wide range of pharmacokinetic and toxicological parameters. mdpi.com

Key predicted properties often include:

Absorption: Parameters like human intestinal absorption, Caco-2 cell permeability, and skin permeability are assessed. frontiersin.orgmdpi.com The lipophilic nature of the adamantane scaffold is known to be a useful feature for transporting molecules across the blood-brain barrier (BBB). mdpi.com

Distribution: Predictions can estimate whether a compound is likely to cross the BBB or act as a substrate for transporter proteins like P-glycoprotein. mdpi.com

Metabolism: The models can predict whether a compound is likely to inhibit or be a substrate for key metabolic enzymes, such as those in the Cytochrome P450 family.

Excretion: Properties related to how the compound is cleared from the body are estimated.

Toxicity: A wide range of toxicities can be predicted, including hepatotoxicity (liver toxicity), carcinogenicity, and oral toxicity (often expressed as an LD50 value). frontiersin.orgmdpi.com

These in silico predictions help to identify potential liabilities early in the drug discovery process, allowing chemists to prioritize compounds with more favorable ADME-T profiles for synthesis and experimental testing. nih.gov

| Parameter | Predicted Property | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier (BBB) Permeability | Yes | Compound is likely to enter the central nervous system |

| P-glycoprotein Substrate | No | Not likely to be actively pumped out of cells |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this enzyme |

| Hepatotoxicity | Inactive | Predicted to be non-toxic to the liver |

| Oral Toxicity Class (LD50) | Class IV (e.g., 1000 mg/kg) | Considered slightly toxic to harmful if swallowed |

Structure Activity Relationship Sar Studies and Mechanism of Action Research

Preclinical Biochemical and Cellular Mechanism of Action Studies

Modulation of Biological Pathways

The biological activities of (3-Amino-adamantan-1-yl)-acetic acid and its related compounds are primarily attributed to their ability to modulate key physiological pathways, most notably the incretin pathway and inflammatory resolution processes.

The Incretin Pathway

The incretin pathway plays a crucial role in glucose homeostasis. The primary incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to nutrient intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. However, the enzyme dipeptidyl peptidase-4 (DPP-4) rapidly inactivates these hormones.

Adamantane (B196018) derivatives, particularly those with a 3-amino substitution, are key components of several potent and selective DPP-4 inhibitors. The prototypical example is Vildagliptin, a widely studied antihyperglycemic agent. The adamantane moiety in these inhibitors plays a critical role in binding to the S2 subsite of the DPP-4 enzyme. While direct studies on this compound are limited, its structural similarity to the key intermediate of Vildagliptin, 3-amino-1-adamantanol, suggests its potential as a DPP-4 inhibitor or a precursor to such molecules. The substitution of the hydroxyl group with an acetic acid moiety could influence the binding affinity and pharmacokinetic properties of the molecule. SAR studies on related compounds have shown that the introduction of a carboxylic acid group can enhance inhibitory activity by forming interactions with specific amino acid residues in the catalytic region of the enzyme.

By inhibiting DPP-4, these compounds increase the circulating levels of active GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. Preclinical studies in animal models have demonstrated that this modulation of the incretin pathway leads to improved glycemic control.

Inflammatory Resolution

Beyond its role in glucose metabolism, DPP-4 is also implicated in inflammatory processes. Adamantane derivatives, including Vildagliptin, have demonstrated anti-inflammatory properties in various preclinical models. These effects are mediated through the modulation of several inflammatory pathways.

Research has shown that Vildagliptin can suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha), IL-1β (interleukin-1β), and IL-6 (interleukin-6).

Furthermore, studies have indicated that Vildagliptin can mitigate the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines. By inhibiting this pathway, adamantane derivatives can contribute to the resolution of inflammation.

The potential for this compound to modulate these inflammatory pathways is an area of active investigation, with its structural features suggesting a plausible role in anti-inflammatory and pro-resolution processes.

Specificity of Action

A critical aspect of the pharmacological profile of any therapeutic agent is its specificity of action, which minimizes off-target effects. For adamantane-based DPP-4 inhibitors like Vildagliptin, a high degree of selectivity for DPP-4 over other related proteases is crucial.

Preclinical studies have extensively characterized the selectivity profile of Vildagliptin. It exhibits high selectivity for DPP-4 over other dipeptidyl peptidases, such as DPP-8 and DPP-9. For instance, the inhibitory constant (Ki) for Vildagliptin against DPP-4 is in the low nanomolar range, while for DPP-8 and DPP-9, it is significantly higher, indicating a much lower affinity. This selectivity is attributed to the specific interactions between the adamantane moiety and the hydrophobic S2 pocket of the DPP-4 enzyme.

The structural characteristics of this compound, particularly the rigid adamantane cage and the amino group, are consistent with the features required for selective binding to DPP-4. The presence of the acetic acid group may further influence the interaction with the enzyme's active site, potentially contributing to its selectivity profile. The high specificity of action of related adamantane compounds suggests a favorable therapeutic window, reducing the likelihood of adverse effects stemming from the inhibition of other essential proteases.

Functional Characterization of Biological Effects (Excluding Clinical Data)

The biological effects of this compound and its analogues have been characterized in a variety of non-clinical in vitro and in vivo models. These studies have provided valuable insights into their functional consequences at the cellular and organismal levels.

In vitro studies using endothelial cell cultures have shown that adamantane-based DPP-4 inhibitors can protect against hyperglycemia-induced cellular damage. For example, Vildagliptin has been demonstrated to reduce the levels of apoptosis-related markers and markers of oxidative stress in human umbilical vein endothelial cells (HUVECs) exposed to high glucose conditions.

In vivo studies in animal models of metabolic and inflammatory diseases have further elucidated the functional effects of these compounds. In diabetic rat models, Vildagliptin treatment has been shown to improve endothelial function and reduce markers of inflammation in aortic tissues. Furthermore, in models of doxorubicin-induced nephrotoxicity, both Saxagliptin and Vildagliptin demonstrated protective effects by attenuating inflammation and tubulo-interstitial injury.

The following interactive tables summarize key findings from preclinical studies on the biological effects of relevant adamantane derivatives.

Table 1: In Vitro Biological Effects of Vildagliptin

| Cell Line | Condition | Treatment | Observed Effect | Reference |

| HUVECs | High Glucose | Vildagliptin | Decreased BAX transcript levels (pro-apoptotic) | |

| HUVECs | High Glucose | Vildagliptin | Increased BCL-2 expression (anti-apoptotic) | |

| HUVECs | High Glucose | Vildagliptin | Reduced levels of oxidative stress markers |

Table 2: In Vivo Biological Effects of Adamantane Derivatives

| Animal Model | Compound | Pathological Condition | Key Finding | Reference |

| Diabetic Rats | Vildagliptin | Endothelial Dysfunction | Improved endothelial function | |

| Diabetic Rats | Vildagliptin | Aortic Inflammation | Reduced inflammatory markers | |

| Rats | Saxagliptin, Vildagliptin | Doxorubicin-induced Nephrotoxicity | Attenuated tubulo-interstitial injury and inflammation | |

| Diabetic Mice | Novel Adamantane Derivatives | Cognitive Impairment | Ameliorated working spatial memory impairment |

These preclinical findings underscore the therapeutic potential of adamantane derivatives, including the conceptual framework for the biological activities of this compound. The modulation of the incretin and inflammatory pathways, coupled with a high degree of specificity, positions these compounds as promising candidates for further investigation in the management of metabolic and inflammatory disorders.

Advanced Applications and Future Research Directions

(3-Amino-adamantan-1-yl)-acetic acid as a Building Block in Complex Molecular Synthesis

The unique trifecta of a rigid scaffold, an amine, and a carboxylic acid makes this compound a valuable starting point for constructing intricate molecular architectures. The adamantane (B196018) cage imparts properties such as metabolic stability and increased lipophilicity, which can enhance the pharmacokinetic profiles of derivative compounds. mdpi.com

Non-Natural Amino Acid Chemistry

As a non-natural amino acid, this compound can be incorporated into peptides to introduce unique structural features. The bulky and rigid adamantane moiety can act as a conformational constraint, influencing the secondary structure of the peptide. This can lead to peptides with enhanced stability against enzymatic degradation and potentially novel biological activities. The incorporation of such unnatural amino acids is a key strategy in peptidomimetic drug design, aiming to create molecules that mimic the biological activity of natural peptides but with improved therapeutic properties. The synthesis of peptides containing adamantane amino acids has been explored, with potential applications as antiviral agents and GABA analogues.

Development of Novel Adamantane-Based Pharmacophores

The adamantane nucleus is a well-established pharmacophore found in several clinically approved drugs. mdpi.com this compound serves as an excellent scaffold for the development of new pharmacophores by allowing for the attachment of various functional groups through its amino and carboxylic acid moieties. This bifunctionality enables the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs. The rigid nature of the adamantane core ensures a well-defined spatial arrangement of the appended functionalities, which is crucial for achieving specific and high-affinity interactions with biological targets. Multifunctional adamantane derivatives are being explored as scaffolds for the multipresentation of bioactive peptides, enhancing their interaction with target proteins. researchgate.net

Potential in Analytical Chemistry Applications (e.g., Derivatizing Agent)

In analytical chemistry, particularly in chromatography, derivatization is a common strategy to enhance the detection and separation of analytes. actascientific.com Amines, including amino acids and biogenic amines, often lack strong chromophores or fluorophores, making their detection at low concentrations challenging. actascientific.comnih.gov Derivatizing agents that react with amines to form highly detectable products are therefore essential.

While specific applications of this compound as a derivatizing agent are not yet widely reported, its structure holds promise. The amino group could be modified to include a fluorescent or UV-active tag, creating a novel derivatizing reagent. The carboxylic acid function could then be used to couple this tagged adamantane molecule to other molecules of interest. The presence of the bulky adamantane group could also influence the chromatographic behavior of the derivatized analytes, potentially leading to improved separation. Commonly used derivatizing agents for amines in HPLC include o-phthalaldehyde (B127526) (OPA), dansyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl). actascientific.comcreative-proteomics.com

Emergent Research Areas for Adamantane Derivatives

The unique physicochemical properties of adamantane continue to inspire research into new therapeutic applications for its derivatives.

Antiviral Applications (e.g., Influenza M2 Ion Channel)

Adamantane derivatives, such as amantadine (B194251) and rimantadine, are historically significant for their antiviral activity against the influenza A virus, primarily by targeting the M2 ion channel. nih.govplos.orgmdpi.com The adamantane cage physically blocks the proton translocation through the channel, a critical step in the viral replication cycle. mdpi.com However, the emergence of resistant strains has necessitated the development of new adamantane-based antivirals.

Research has shown that amino acid derivatives of adamantanes can inhibit rimantadine-resistant influenza A virus strains. nih.govtbzmed.ac.ir The adamantane moiety is thought to act as a carrier, delivering the amino acid portion to the M2 protein. nih.gov this compound provides a versatile platform for creating a new generation of M2 inhibitors. Its amino and carboxylic acid groups can be systematically modified to optimize interactions with the M2 channel and potentially overcome existing resistance mechanisms. Studies on L-histidyl-1-adamantylethylamine have demonstrated a direct effect on the M2 proton channel, highlighting the potential of amino acid-adamantane conjugates. tbzmed.ac.irresearchgate.net

| Adamantane Derivative | Target Virus | Mechanism of Action |

| Amantadine | Influenza A | M2 Ion Channel Blocker |

| Rimantadine | Influenza A | M2 Ion Channel Blocker |

| Amino acid derivatives of adamantane | Influenza A (including resistant strains) | M2 Ion Channel Inhibition |

Anticancer Potential

The lipophilic nature of the adamantane cage allows it to readily cross cell membranes, making it an attractive scaffold for the development of anticancer agents. mdpi.comnih.gov Several adamantane derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines. nih.govnih.gov

For instance, adamantane-containing compounds have been synthesized and evaluated for their cytotoxicity against lung, liver, and breast cancer cells. rsc.org Adamantane-linked isothiourea derivatives have also shown potent anti-proliferative effects. acs.org The mechanism of action for some of these compounds involves the induction of apoptosis and the modulation of key signaling pathways in cancer cells. While direct studies on the anticancer activity of this compound are limited, its utility as a building block is evident. It can be used to synthesize novel compounds that combine the cell-penetrating properties of the adamantane core with cytotoxic or targeted therapeutic moieties.

| Adamantane-Based Compound Class | Cancer Cell Lines Tested |

| Adamantane-indole-urea/thiourea derivatives | H460 (lung), HepG2 (liver), MCF-7 (breast) |

| Adamantane-linked isothiourea derivatives | PC-3 (prostate), HepG-2 (liver), HCT-116 (colorectal), MCF-7 (breast), HeLa (cervical) |

| Adamantyl isothiourea derivatives | Five human tumor cell lines |

Neurodegenerative Disease Research

There is no specific research available to detail the application of this compound in the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, or Huntington's disease. While other adamantane derivatives, like Memantine and Amantadine, are well-established treatments for such conditions, acting on pathways like the NMDA receptor system, no such research has been published for this compound. Consequently, there are no detailed research findings or data to present in this area.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Amino-adamantan-1-yl)-acetic acid?

- Methodology : The compound is typically synthesized via amide coupling between 3-aminoadamantane and activated acetic acid derivatives (e.g., chloroacetic acid). Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are used in anhydrous solvents (e.g., DMF or THF) under nitrogen. Post-reaction, purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Structural confirmation is achieved via -NMR (δ ~1.6–2.2 ppm for adamantane protons) and HRMS .

Q. How is the compound characterized to confirm purity and structure?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify adamantane backbone signals (e.g., adamantane CH: δ ~1.7–2.1 ppm) and acetic acid moiety (carboxylic proton absent in DO; α-CH: δ ~3.4 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matches theoretical molecular weight (e.g., CHNO: 209.1416 g/mol).

- HPLC : Purity >95% confirmed using C18 columns with UV detection at 210–254 nm .

Q. What solvents are optimal for recrystallizing this compound?

- Methodology : Test solubility in ethanol, methanol, or acetonitrile at elevated temperatures (50–80°C). Slow cooling (0.5°C/min) promotes crystal growth. Ethanol/water (7:3 v/v) is preferred for high recovery (>80%) due to polarity matching .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodology :

- Design of Experiments (DOE) : Vary stoichiometry (1.2–2.0 eq. acetic acid derivative), temperature (0–25°C), and solvent (DMF vs. THF).

- In Situ Monitoring : Use TLC (R = 0.3–0.5 in ethyl acetate/hexane) or FTIR (disappearance of amine N-H stretch at ~3350 cm).

- Yield Improvement : Achieve >70% yield with 1.5 eq. EDC/NHS in THF at 10°C .

Q. What challenges arise in determining the pKa of this compound?

- Methodology :

- Potentiometric Titration : Perform in aqueous buffers (pH 2–12) to resolve overlapping dissociation of carboxylic acid (pKa ~2.5–3.5) and amine (pKa ~9–10). Account for steric hindrance from adamantane using computational modeling (e.g., DFT).

- UV/Vis Spectroscopy : Monitor pH-dependent absorbance shifts (240–300 nm) .

Q. How does the adamantane moiety influence bioavailability and cellular uptake?

- Methodology :

- LogP Measurement : Determine octanol/water partition coefficient (e.g., LogP ~1.8) via shake-flask method.

- Caco-2 Permeability Assay : Compare permeability (P) with non-adamantane analogs. Adamantane enhances membrane penetration (P >1 × 10 cm/s) .

Q. What analytical strategies detect degradation products under accelerated stability conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.